N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C22H24N4O4 and a molecular weight of 408.461 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-5-30-17-9-7-16(8-10-17)20-14(2)21(25-24-20)22(27)26-23-13-15-6-11-18(28-3)19(12-15)29-4/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
JIHHJNUDILBIEC-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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